molecular formula C8H12BrClN2 B12308653 2-Bromo-4-(tert-butyl)pyrimidine hydrochloride

2-Bromo-4-(tert-butyl)pyrimidine hydrochloride

Cat. No.: B12308653
M. Wt: 251.55 g/mol
InChI Key: ZLUYVOOMHAZTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(tert-butyl)pyrimidine hydrochloride: is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom and a tert-butyl group on the pyrimidine ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(tert-butyl)pyrimidine hydrochloride typically involves the bromination of 4-(tert-butyl)pyrimidine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-4-(tert-butyl)pyrimidine hydrochloride can be substituted by various nucleophiles such as amines, thiols, and alkoxides

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are useful for forming carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Palladium on carbon, hydrogen gas

    Catalysts for Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate)

Major Products:

  • Substituted pyrimidines with various functional groups
  • Pyrimidine N-oxides
  • Dehalogenated pyrimidines

Scientific Research Applications

Chemistry: 2-Bromo-4-(tert-butyl)pyrimidine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals due to its reactivity and versatility.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of antiviral, anticancer, and anti-inflammatory agents.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a useful starting material for the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)pyrimidine hydrochloride depends on its specific application. In general, the bromine atom and tert-butyl group can influence the compound’s reactivity and interaction with biological targets. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific derivative or analog being studied.

Comparison with Similar Compounds

    2-Bromo-4-(tert-butyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-Bromo-2-(tert-butyl)pyrimidine: Different position of the bromine atom on the pyrimidine ring.

    2-Chloro-4-(tert-butyl)pyrimidine: Chlorine atom instead of bromine.

Uniqueness: 2-Bromo-4-(tert-butyl)pyrimidine hydrochloride is unique due to the specific positioning of the bromine and tert-butyl groups on the pyrimidine ring. This unique structure imparts distinct reactivity and properties, making it suitable for specific chemical transformations and applications that similar compounds may not achieve as effectively.

Properties

Molecular Formula

C8H12BrClN2

Molecular Weight

251.55 g/mol

IUPAC Name

2-bromo-4-tert-butylpyrimidine;hydrochloride

InChI

InChI=1S/C8H11BrN2.ClH/c1-8(2,3)6-4-5-10-7(9)11-6;/h4-5H,1-3H3;1H

InChI Key

ZLUYVOOMHAZTKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NC=C1)Br.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.